(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol (1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Brand Name: Vulcanchem
CAS No.: 53784-82-0
VCID: VC8123592
InChI: InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
SMILES: C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br
Molecular Formula: C36H54Br6O24
Molecular Weight: 1350.2 g/mol

(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

CAS No.: 53784-82-0

Cat. No.: VC8123592

Molecular Formula: C36H54Br6O24

Molecular Weight: 1350.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol - 53784-82-0

Specification

CAS No. 53784-82-0
Molecular Formula C36H54Br6O24
Molecular Weight 1350.2 g/mol
IUPAC Name (1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Standard InChI InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
Standard InChI Key PYIHGELJTCLTHO-JSPYPFAESA-N
Isomeric SMILES C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@H](O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br
SMILES C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br
Canonical SMILES C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br

Introduction

Structural Elucidation and Molecular Architecture

Core Cyclodextrin Framework

The compound is derived from a cyclodextrin (CD) backbone, a class of cyclic oligosaccharides composed of α-1,4-linked glucose units. Native cyclodextrins exhibit a truncated cone structure with a hydrophobic cavity and hydrophilic exterior, enabling host-guest interactions . In this derivative, the native hydroxyl groups are systematically replaced with bromomethyl (-CH2Br) moieties at six positions (5,10,15,20,25,30), creating a hexakis-substituted analog .

Stereochemical Configuration

The compound’s IUPAC name specifies an all-S configuration across twelve stereocenters (1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S). This rigid stereochemical arrangement ensures precise spatial orientation of the bromomethyl groups, critical for maintaining the macrocycle’s cavity geometry and reactivity.

Polycyclic Oxygen-Ring System

The dodecaoxaheptacyclo skeleton contains 12 oxygen atoms distributed across a seven-fused-ring system. The bridge notations (e.g., 23,6; 28,11) indicate connectivity patterns that stabilize the macrocycle’s three-dimensional structure. This architecture is further reinforced by the bromomethyl substituents, which introduce steric bulk and electronic effects .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₃₆H₅₄Br₆O₂₄
Molecular Weight1350.2 g/mol
CAS Number53784-82-0
StereochemistryAll-S configuration at 12 chiral centers
Substitution PatternHexakis(bromomethyl) at positions 5,10,15,20,25,30

Synthesis and Modification Strategies

Bromomethylation of Cyclodextrin

The synthesis involves selective bromomethylation of a cyclodextrin precursor. Reaction conditions must balance regioselectivity and stereochemical fidelity, as over-substitution or improper stereochemistry would destabilize the macrocycle. The use of brominating agents (e.g., HBr or PBr₃) under controlled pH and temperature ensures substitution at the designated hydroxyl sites .

Purification and Characterization

Post-synthetic purification via column chromatography or recrystallization is critical due to the compound’s high molecular weight and polarity. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm the substitution pattern and stereochemical integrity .

Table 2: Synthetic Overview

ParameterDetailSource
Starting MaterialNative cyclodextrin (α-, β-, or γ-CD)
Brominating AgentHBr, PBr₃, or related reagents
Key ChallengesRegioselectivity, stereochemical retention
Yield OptimizationDependent on reactant stoichiometry

Physicochemical Properties and Stability

Solubility and Hydrophobicity

Research Gaps and Future Directions

While the compound’s synthesis and basic properties are documented , in vivo studies, toxicity profiles, and large-scale production methods remain unexplored. Future research should investigate:

  • Drug delivery efficacy using brominated CD complexes.

  • Environmental impact of bromine leaching during degradation.

  • Catalytic applications in organic synthesis.

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